Todralazine

β2 adrenergic receptor molecular docking hematopoietic stem cell expansion

Choose Todralazine for its irreplaceable β₂AR-dependent HSC expansion and radioprotection. At 5 µM, it delivers ~2-fold HSC increase, 3.3-fold runx1 upregulation, and 80% post-20 Gy survival in zebrafish embryos—activities absent in hydralazine and other class members. Its carbamate ethyl ester moiety ensures a distinct, consistent potency profile (ED₂₀% 1.0–1.1 mg/kg across models), avoiding state-dependent confounds. For chronic hepatotoxicity timing studies, the 1-month vs. 4-month HAT inhibition divergence at 3 mg/day oral dosing provides a defined temporal window unavailable with substitutes. Supply includes full characterization for ANDA/QC method validation.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
CAS No. 14679-73-3
Cat. No. B1682392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTodralazine
CAS14679-73-3
SynonymsApirachol
Binazin
Binazine
Ecarazine
Todralazine
Todrazoline
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCCOC(=O)NNC1=NN=CC2=CC=CC=C21
InChIInChI=1S/C11H12N4O2/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16)
InChIKeyWGZDBVOTUVNQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Todralazine (CAS 14679-73-3): Technical Profile for Research Procurement


Todralazine (CAS 14679-73-3, UNII: WEN3K83YKD, molecular formula C₁₁H₁₂N₄O₂, MW 232.24 g/mol) is a phthalazine-derivative antihypertensive agent classified under the hydrazinophthalazine group [1]. It functions as a vasodilator with both central and peripheral actions and is characterized as a β₂-adrenergic receptor (β₂AR) blocker with documented antioxidant and free radical scavenging activities . Distinct from its parent class compound hydralazine, todralazine possesses a carbamate ethyl ester moiety that confers differentiated pharmacological and toxicological properties relevant to research applications [2]. The compound is supplied as a solid, typically requiring storage at -20°C for long-term stability .

Why Hydrazinophthalazine Class Compounds Cannot Be Interchanged: Todralazine's Differentiated Pharmacology


Hydrazinophthalazine vasodilators exhibit distinct pharmacological profiles that preclude simple substitution in research protocols. While hydralazine acts primarily through direct arteriolar smooth muscle relaxation, todralazine's structure enables additional mechanisms including β₂AR blockade and free radical scavenging that are not shared across the class [1]. The carbamate ester modification in todralazine alters both potency and toxicity parameters relative to hydralazine, with divergent effects on histone acetylation pathways implicated in drug-induced hepatotoxicity [2]. Furthermore, todralazine demonstrates unique radioprotective and hematopoietic stem cell (HSC) expansion activities through its β₂AR antagonist activity that are absent in other hydrazinophthalazines, underscoring that in-class substitution would invalidate research outcomes dependent on these mechanisms [3].

Quantitative Differential Evidence: Todralazine vs. Comparators and Alternatives


β₂-Adrenergic Receptor (β₂AR) Binding Affinity: Todralazine vs. Known β-Blockers

Todralazine exhibits β₂AR antagonist activity with a computationally determined binding energy of -8.4 kcal/mol, identified through in silico screening of an FDA-approved small molecule library. This binding energy is comparable to established β-blockers and supports its functional role in β₂AR-mediated pharmacological effects [1]. Unlike hydralazine, which lacks significant β₂AR blockade activity, todralazine's receptor engagement underlies its distinct radioprotective and HSC-expanding properties not observed with other hydrazinophthalazines .

β2 adrenergic receptor molecular docking hematopoietic stem cell expansion

In Vivo Antihypertensive Potency: Todralazine ED₂₀% vs. Analog KB1

In a direct head-to-head comparison, todralazine (Td) demonstrated an antihypertensive ED₂₀% (dose required for 20% reduction in blood pressure) of 1.1 mg/kg in normotensive Wistar-Kyoto (WKY) rats and 1.0 mg/kg in spontaneously hypertensive rats (SHR), indicating consistent potency across hypertensive states [1]. In contrast, the structural analog KB1 exhibited an ED₂₀% of 9.8 mg/kg in WKY rats and 2.5 mg/kg in SHR, making it approximately 9-fold less potent in normotensive animals [1]. Notably, todralazine's potency remained unchanged between normotensive and hypertensive models (ED₂₀% 1.1 vs. 1.0 mg/kg), whereas KB1 showed 4-fold enhanced potency in SHR relative to WKY [1].

antihypertensive efficacy ED20 spontaneously hypertensive rats

Acute Systemic Toxicity Profile: Todralazine LD₅₀ vs. Analog KB1

In a direct comparative toxicity study, todralazine (Td) exhibited an intravenous LD₅₀ of 255 mg/kg in normotensive WKY rats, whereas the structural analog KB1 demonstrated significantly higher toxicity with an LD₅₀ of 72 mg/kg in the same strain, representing a 3.5-fold difference in acute lethal toxicity [1]. In spontaneously hypertensive rats (SHR), KB1 toxicity increased further to an LD₅₀ of 43 mg/kg, while todralazine maintained a favorable therapeutic index with no reported increase in toxicity in hypertensive animals [1]. This wider safety margin for todralazine relative to structurally modified analogs is relevant for dose-ranging studies.

acute toxicity LD50 safety pharmacology

Radioprotective Efficacy: Todralazine Survival Advantage in Zebrafish Model

Todralazine (5 μM) administered 30 minutes prior to 20 Gy gamma radiation conferred an 80% survival advantage over 6 days in zebrafish embryos compared to irradiated, untreated controls [1]. This radioprotective effect is mechanistically linked to β₂AR blockade and is accompanied by a 2.33-fold increase in erythropoiesis in wild-type embryos and a 1.44-fold increase in anemic embryos [1]. Additionally, todralazine treatment increased HSC numbers approximately 2-fold at the aorta-gonad-mesonephros (AGM) region and upregulated HSC marker genes runx1 (3.3-fold) and cMyb (1.41-fold) [1]. In contrast, hydralazine lacks both β₂AR antagonist activity and documented radioprotective efficacy, representing a class-level differentiation.

radioprotection ionizing radiation zebrafish survival

Histone Acetylation Inhibition: Todralazine Long-Term Hepatic Effect

Todralazine inhibits histone acetylation in vitro in a dose-dependent manner and, in vivo, long-term (4-month) oral administration at 3 mg/day in mice impairs hepatocyte histone acetylation and liver regeneration following anti-Fas challenge [1]. Critically, this effect is duration-dependent: 1-month treatment produced no observable inhibition, whereas 4-month treatment resulted in significant impairment [1]. This finding is relevant because hydralazine and its derivatives share this histone acetyltransferase (HAT) inhibitory mechanism, but the dose- and time-dependence for todralazine provides specific experimental parameters for hepatotoxicity research [2].

hepatotoxicity histone acetyltransferase liver regeneration

Validated Application Scenarios for Todralazine in Research and Development


In Vivo Antihypertensive Pharmacology Studies Requiring Consistent Normotensive-to-Hypertensive Potency

For researchers conducting comparative antihypertensive pharmacology across normotensive and hypertensive animal models, todralazine provides a consistent potency profile (ED₂₀% 1.1 mg/kg in WKY vs. 1.0 mg/kg in SHR) that avoids state-dependent efficacy confounds observed with analogs like KB1 [1]. This property makes todralazine suitable as a reference vasodilator in dose-ranging studies where predictable blood pressure reduction is required independent of baseline hypertensive state.

Hematopoietic Stem Cell (HSC) Expansion and Radioprotection Research

Todralazine is the hydrazinophthalazine of choice for investigations into β₂AR-mediated HSC expansion and radiation countermeasure development. At 5 μM, it increases HSC numbers approximately 2-fold, upregulates runx1 by 3.3-fold, and confers an 80% survival advantage following 20 Gy gamma irradiation in zebrafish embryos [2]. Hydralazine and other class members lack this β₂AR-dependent activity, making substitution invalid for these research applications [2].

Drug-Induced Hepatotoxicity and Histone Acetylation Mechanism Studies

Todralazine offers a well-characterized time-dependent model for studying HAT inhibition and drug-induced liver regeneration failure. The compound's distinct 1-month vs. 4-month effect profile (no inhibition at 1 month; significant impairment at 4 months at 3 mg/day oral dosing) provides a defined temporal window for mechanistic studies of chronic hepatotoxicity, complementing hydralazine as a reference compound for comparative toxicogenomics [3].

Analytical Method Development and Reference Standard Applications

Todralazine is supplied with detailed characterization data compliant with regulatory guidelines and can be utilized for analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) or commercial production of todralazine-containing formulations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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